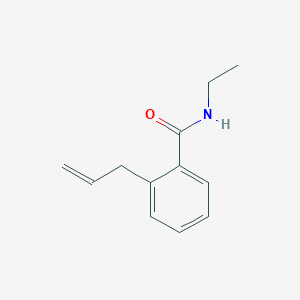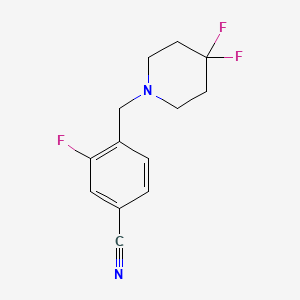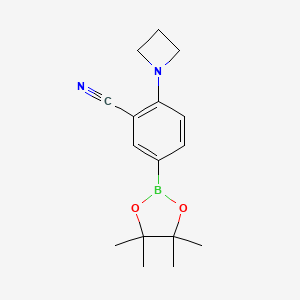
4-Amino-2-propyl-6-trifluoromethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-propyl-6-trifluoromethylquinoline is a quinoline derivative with the molecular formula C13H13F3N2. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 2nd position, and a trifluoromethyl group at the 6th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-propyl-6-trifluoromethylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinolines .
Aplicaciones Científicas De Investigación
4-Amino-2-propyl-6-trifluoromethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-propyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-Amino-6-trifluoromethylquinoline
- 4-Hydroxy-2-propyl-6-trifluoromethylquinoline
- 4-Hydroxy-2-methyl-6-trifluoromethylquinoline
Comparison: Compared to these similar compounds, 4-Amino-2-propyl-6-trifluoromethylquinoline is unique due to the presence of both the propyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
1189107-36-5 |
|---|---|
Fórmula molecular |
C13H13F3N2 |
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
2-propyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2/c1-2-3-9-7-11(17)10-6-8(13(14,15)16)4-5-12(10)18-9/h4-7H,2-3H2,1H3,(H2,17,18) |
Clave InChI |
VZYVKUYOYYXBPC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


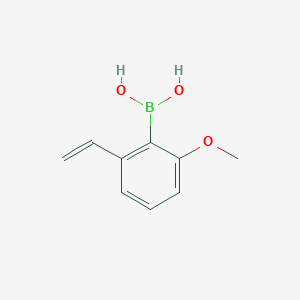
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)

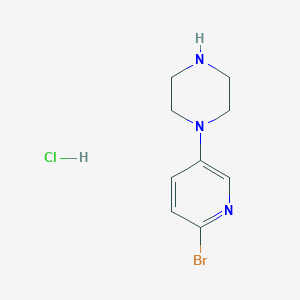

![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
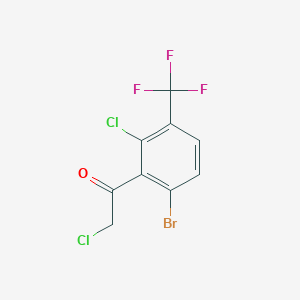
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
